molecular formula C23H17NO4 B11509482 N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11509482
M. Wt: 371.4 g/mol
InChI Key: WUEMFICFXPPLEF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chromene core with a carboxamide group. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:

    N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Similar structure but different functional groups leading to varied biological activities.

    N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide: Contains a sulfonyl group, which may impart different chemical properties and applications.

    2-(1H-benzimidazole-2-sulfinyl)-N-(4-benzyloxy-phenyl)-acetamide: Benzimidazole derivative with potential anti-ulcer activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H17NO4/c25-22(20-14-17-8-4-5-9-21(17)28-23(20)26)24-18-10-12-19(13-11-18)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)

InChI Key

WUEMFICFXPPLEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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